molecular formula C9H9F4N B3199023 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-amine CAS No. 1016742-86-1

3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-amine

Cat. No.: B3199023
CAS No.: 1016742-86-1
M. Wt: 207.17 g/mol
InChI Key: NDHCCNONCRFSGK-UHFFFAOYSA-N
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Description

Contextualization within Modern Fluorine Chemistry Research

The field of organofluorine chemistry, which studies organic compounds containing the carbon-fluorine bond, has become a cornerstone of modern chemical and pharmaceutical research. wikipedia.org The unique properties of the fluorine atom—its small size and high electronegativity—can profoundly alter the physical, chemical, and biological characteristics of a molecule. tandfonline.com When incorporated into organic structures, fluorine can enhance metabolic stability, improve membrane permeation, and increase binding affinity to biological targets. tandfonline.com An estimated 20% of all pharmaceuticals contain fluorine, underscoring its importance in drug discovery. wikipedia.org

Within this field, trifluoromethylated and fluorinated amines are of particular interest. The trifluoromethyl (-CF3) group is a key functional group known to improve the lipophilicity and metabolic stability of compounds compared to their non-fluorinated methyl amine counterparts. nih.gov This group often serves as a proteolysis-resistant surrogate for an amide, a crucial feature in medicinal chemistry. duke.edu Similarly, the introduction of fluorine atoms into the amine structure can weaken the basicity of the amine functionality, which plays a critical role in modulating the properties of bioactive molecules. alfa-chemistry.comnih.gov The strategic placement of fluorine or trifluoromethyl groups is a widely used strategy by medicinal chemists to optimize drug candidates. tandfonline.com

Academic Significance of Chiral Amines with Trifluoromethyl and Fluoroaryl Moieties

Chiral amines that possess both a trifluoromethyl group and a fluoroaryl (a fluorine-substituted aromatic ring) moiety represent a class of compounds with significant academic and practical importance. These structures are highly sought-after building blocks in medicinal chemistry and agrochemical development. nih.govnih.gov The presence of a trifluoromethyl group can significantly enhance a molecule's bioavailability. nih.gov

The combination of these two fluorinated motifs in a single chiral molecule offers a powerful tool for fine-tuning molecular properties. The fluoroaryl group, like the trifluoromethyl group, contributes to modifying the electronic and metabolic profile of the compound. The development of synthetic methods to access these complex chiral amines in high optical purity is an active and challenging area of research. nih.gov Numerous strategies have been developed, including the asymmetric reduction of trifluoromethylated imines and the stereoselective addition of nucleophiles. nih.govorganic-chemistry.org The resulting α,γ-chiral trifluoromethylated amines are valued as scaffolds for creating new chemical entities with high potential in medicinal applications. nih.govacs.org

Nomenclature and Structural Representation Conventions for 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-amine

The systematic name "this compound" is derived from established chemical nomenclature rules, which precisely describe the molecule's structure.

Parent Chain : The core of the molecule is a three-carbon chain, indicated by "propan-".

Primary Functional Group : The "-amine" suffix indicates the presence of a primary amine (-NH2) group. The "1-" prefix specifies that this amine group is attached to the first carbon of the propane (B168953) chain.

Substituents :

"3,3,3-Trifluoro-": This indicates that three fluorine atoms are attached to the third carbon of the propane chain.

"1-(4-fluorophenyl)-": This signifies that a phenyl (aromatic ring) group is attached to the first carbon of the propane chain. The "4-fluoro" prefix within the parentheses specifies that a fluorine atom is attached to the fourth carbon of this phenyl ring.

This systematic naming convention ensures an unambiguous representation of the compound's connectivity. The structure can also be represented in various other formats, as detailed in the table below.

IdentifierValue
IUPAC Name This compound
CAS Number 1016742-86-1 appchemical.comchemicalbook.com
Molecular Formula C9H9F4N appchemical.combio-fount.com
Molecular Weight 207.17 g/mol appchemical.combio-fount.com
SMILES FC1=CC=C(C=C1)C(N)CC(F)(F)F appchemical.com
InChI InChI=1S/C9H9F4N/c10-7-3-1-6(2-4-7)8(14)5-9(11,12)13/h1-4,8H,5,14H2 bio-fount.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3,3-trifluoro-1-(4-fluorophenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4N/c10-7-3-1-6(2-4-7)8(14)5-9(11,12)13/h1-4,8H,5,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHCCNONCRFSGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(F)(F)F)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3,3,3 Trifluoro 1 4 Fluorophenyl Propan 1 Amine

Stereoselective and Asymmetric Synthetic Routes

Stereoselective and asymmetric synthesis provides access to single enantiomers of chiral molecules. nih.gov For 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-amine, this is crucial as the biological activity of enantiomers can differ significantly.

Catalytic asymmetric hydrogenation of prochiral imines is a highly effective method for producing chiral amines. researchgate.net This approach involves the use of a chiral catalyst to selectively generate one enantiomer over the other. Various transition metal complexes, particularly those of iridium, have proven to be powerful catalysts for the direct enantioselective hydrogenation of imines. researchgate.net

One notable example is the palladium-catalyzed asymmetric hydrogenation of α-fluorinated iminoesters, which can serve as precursors to β-fluorinated α-amino esters. dicp.ac.cn In this system, a combination of palladium(II) trifluoroacetate (B77799) and 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) has been shown to promote the reaction with high enantioselectivity. dicp.ac.cn The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE), as solvents can dramatically improve both the yield and the enantiomeric excess (ee), with up to 91% ee being reported. dicp.ac.cn The role of the fluorinated solvent is thought to be multifaceted, potentially acting as a stabilizer for the active catalyst or influencing the imino group through hydrogen bonding. dicp.ac.cn

Manganese-catalyzed asymmetric hydrogenation of fluorinated imines has also emerged as a promising strategy, offering a wide tolerance for various functional groups and furnishing optically active fluorinated amines with up to 98% enantiomeric excess. nih.gov Metal-free approaches, such as those employing frustrated Lewis pairs (FLPs), have also been developed for the catalytic hydrogenation of imines. researchgate.netacs.org Computational studies have been instrumental in understanding the origin of stereoselectivity in these FLP-catalyzed reactions, highlighting the importance of noncovalent interactions in the transition state. researchgate.net

Catalyst SystemPrecursorKey FeaturesReported Enantiomeric Excess (ee)
Pd(OCOCF₃)₂-BINAPα-Fluorinated iminoestersUse of fluorinated alcohols as solvent enhances yield and ee. dicp.ac.cnUp to 91% dicp.ac.cn
Manganese-based catalyst with chiral ferrocenyl P,N,N ligandFluorinated iminesBroad functional group tolerance. nih.govUp to 98% nih.gov
Frustrated Lewis Pairs (e.g., chiral boranes)IminesMetal-free hydrogenation. Stereoselectivity is governed by noncovalent interactions. researchgate.netacs.orgModerate to high, depending on the specific FLP and substrate. acs.org

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary can be removed and ideally recycled. This strategy has been widely applied to the asymmetric synthesis of fluorinated chiral amines. cas.cn

A particularly successful chiral auxiliary for this purpose is N-tert-butanesulfinamide. cas.cnyale.eduyale.edu The condensation of optically pure N-tert-butanesulfinamide with the corresponding ketone precursor, 1-(4-fluorophenyl)-3,3,3-trifluoropropan-1-one, would yield an N-sulfinyl imine. The tert-butanesulfinyl group activates the imine for nucleophilic addition or reduction and serves as a powerful chiral-directing group. cas.cn Subsequent diastereoselective reduction of the C=N bond, followed by removal of the sulfinyl group, affords the desired chiral amine. cas.cn

Other chiral auxiliaries, such as oxazolidinone derivatives and pseudoephenamine, have also been employed in asymmetric synthesis and could be adapted for the synthesis of this compound. nih.gov Pseudoephenamine, in particular, has shown remarkable stereocontrol in alkylation reactions, especially in the formation of quaternary carbon centers. nih.gov

The development of chiral ligands for transition metal catalysis is another important strategy. yale.edu Chiral sulfinamide-based ligands have been developed for asymmetric transition metal catalysis, demonstrating the versatility of the sulfinamide functional group in asymmetric synthesis. yale.edu

In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis for the synthesis of enantiopure compounds. nih.gov Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. nih.gov A notable organocatalytic approach for the synthesis of trifluoromethylated amines involves the enantioselective isomerization of N-benzyl trifluoromethyl imines to the corresponding amines via a 1,3-proton shift, catalyzed by a chiral organic catalyst such as a 9-OH cinchona alkaloid. nih.govnih.gov This method has been shown to be effective for both aryl and alkyl trifluoromethylated amines. nih.gov

Biocatalysis leverages enzymes to perform highly selective chemical transformations. nih.gov Engineered variants of cytochrome c552 from Hydrogenobacter thermophilus have been developed for the enantioselective carbene N-H insertion of alkyl 2-diazo-3,3,3-trifluoropropanoates into a variety of aryl amines, producing chiral α-trifluoromethyl amino esters with high yields and enantioselectivities. nih.gov Another class of enzymes, ω-transaminases, are widely recognized for their role in the synthesis of chiral amines. semanticscholar.org These enzymes can be used for the asymmetric synthesis of fluorinated chiral amines from the corresponding ketones. Imine reductases (IREDs) represent another class of enzymes that have been successfully employed for the large-scale synthesis of chiral amines with high yield and excellent enantioselectivity. digitellinc.com

StrategyCatalyst/EnzymeReaction TypeKey Advantages
OrganocatalysisChiral organic catalysts (e.g., 9-OH cinchona alkaloids)Isomerization of trifluoromethyl imines. nih.govnih.govMetal-free, applicable to both aryl and alkyl substrates. nih.gov
BiocatalysisEngineered Cytochrome c552Carbene N-H insertion. nih.govHigh enantioselectivity and yield for α-trifluoromethyl amino esters. nih.gov
ω-TransaminasesAsymmetric transamination of ketones. semanticscholar.orgDirect conversion of ketones to chiral amines. semanticscholar.org
Imine Reductases (IREDs)Asymmetric reduction of imines. digitellinc.comScalable and highly efficient for chiral amine synthesis. digitellinc.com

Development of Multicomponent and Cascade Reaction Strategies

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer significant advantages in terms of efficiency and atom economy. nih.govnih.gov While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs, such as the Ugi and Passerini reactions, could be adapted for its synthesis or the synthesis of its precursors. nih.gov

Cascade reactions, also known as tandem or domino reactions, involve two or more bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. organic-chemistry.org A metal-free cascade reaction for the synthesis of 3-trifluoromethyl pyrroles from β-CF3-1,3-enynamides and primary amines highlights the potential of this strategy. organic-chemistry.org This reaction proceeds through a highly regioselective 1,4-hydroamination, followed by cyclization and aromatization. organic-chemistry.org The electron-withdrawing nature of the trifluoromethyl group is crucial for activating the substrate towards nucleophilic attack, a principle that could be applied to the design of cascade reactions for the synthesis of this compound. organic-chemistry.org

Strategic Introduction of Fluorine and Trifluoromethyl Groups

The strategic incorporation of fluorine and trifluoromethyl groups is a cornerstone of modern medicinal chemistry, as these moieties can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. nih.govnih.govnih.govresearchgate.net The synthesis of this compound inherently involves the strategic placement of both a fluorine atom on the phenyl ring and a trifluoromethyl group.

The introduction of the fluorine atom onto the aromatic ring is typically achieved by using a fluorinated starting material, such as 4-fluoroacetophenone or a related derivative, which then undergoes further transformations to build the propan-1-amine side chain.

A variety of methods exist for the incorporation of the trifluoromethyl (CF3) group into organic molecules. allfluoro.comorganic-chemistry.org These can be broadly categorized into nucleophilic, electrophilic, and radical trifluoromethylation reactions.

Nucleophilic trifluoromethylation is a common strategy that involves the addition of a trifluoromethyl anion equivalent (CF3-) to an electrophilic substrate, such as an imine. organic-chemistry.orgresearchgate.net Reagents like trimethyl(trifluoromethyl)silane (TMSCF3), also known as Ruppert's reagent, are frequently used for this purpose. organic-chemistry.org The reaction of an imine precursor with TMSCF3, often in the presence of a suitable activator, can directly install the trifluoromethyl group. organic-chemistry.org Another approach involves the in situ generation of the trifluoromethide anion from trifluoromethyl iodide (CF3I) and tetrakis(dimethylamino)ethylene (B1198057) (TDAE). researchgate.net

Radical trifluoromethylation offers an alternative pathway, often under milder conditions. mdpi.com Sodium trifluoromethanesulfinate (CF3SO2Na), also known as the Langlois reagent, is a widely used precursor for generating the trifluoromethyl radical (•CF3) under photoredox catalysis or other radical initiation conditions. mdpi.comrsc.org This radical can then add to a suitable precursor, such as a vinyl azide, to incorporate the CF3 group. mdpi.com

More recently, innovative strategies such as ion-shielding heterogeneous photoelectrocatalysis using trifluoroacetic acid as an economical trifluoromethyl source have been developed, improving the efficiency and scalability of trifluoromethylation reactions. allfluoro.com

Regioselective Fluorination of the Aromatic Ring

The synthesis of this compound necessitates the precise introduction of a fluorine atom at the para-position (C4) of the phenyl ring. Achieving high regioselectivity is critical to avoid the formation of difficult-to-separate ortho- and meta-isomers. dovepress.com Several strategies are employed for the regioselective fluorination of aromatic compounds, which can be adapted for precursors of the target molecule.

Classical methods for introducing a single fluorine atom onto an aromatic ring include the Balz-Schiemann reaction. dovepress.com This process involves the diazotization of an aromatic amine precursor, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. While effective, this method can require high temperatures and involves potentially explosive intermediates. dovepress.com

More contemporary approaches often rely on transition metal-catalyzed fluorination, which can offer milder reaction conditions and improved selectivity. Palladium-catalyzed fluorination of aryl triflates or bromides using a suitable fluoride (B91410) source is a powerful technique. organic-chemistry.org The choice of ligand is crucial for achieving high reactivity and regioselectivity. Similarly, copper-mediated fluorination of aryl stannanes or aryl trifluoroborates provides another route with broad functional group tolerance. organic-chemistry.org These methods, categorized as "programmed trifluoromethylation," utilize a pre-existing functional group to direct the fluorine atom to a specific location on the substrate. nih.gov

Another strategy involves the direct C-H functionalization, though achieving regioselectivity on an unsubstituted or weakly directed ring can be challenging. For the synthesis of the target compound, a plausible route would involve the fluorination of a suitable 3,3,3-trifluoro-1-phenylpropan-1-amine (B1356757) precursor that has a directing group at the para-position which is later converted to the amine, or direct fluorination where the existing side chain directs the incoming fluorine atom.

Table 1: Comparison of Aromatic Fluorination Methods

MethodReagents/CatalystsAdvantagesDisadvantages
Balz-Schiemann Reaction Aryl diazonium salts (from Ar-NH₂), HBF₄ or NaBF₄Well-established, commercially used for many aryl fluorides. dovepress.comUse of potentially explosive intermediates, often requires high temperatures. dovepress.com
Palladium-Catalyzed Fluorination Aryl triflates/halides, Pd catalyst, specialized ligands, F⁻ source (e.g., CsF, AgF)High regioselectivity, mild reaction conditions, broad substrate scope. organic-chemistry.orgCost of palladium and specialized ligands.
Copper-Mediated Fluorination Aryl stannanes/trifluoroborates, Cu catalyst, F⁻ source (e.g., KF)High chemoselectivity, avoids noble metals. organic-chemistry.orgRequires pre-functionalized substrates (stannanes or borates).

Optimization of Reaction Conditions, Yields, and Selectivity

For instance, in a reductive amination step to form the amine, the choice of reducing agent, solvent, and temperature can significantly impact the yield. Similarly, in a fluorination step, the selection of the fluorinating agent, catalyst system, and solvent is critical for both yield and regioselectivity.

A systematic approach to optimization, often employing Design of Experiments (DoE), allows researchers to efficiently screen multiple parameters and their interactions. For example, in a hypothetical synthesis step, variables such as solvent polarity, reaction temperature, and catalyst concentration would be adjusted to find the optimal balance for achieving high yield and purity.

Table 2: Illustrative Optimization of a Synthetic Step

EntrySolventTemperature (°C)Catalyst Loading (mol%)Time (h)Yield (%)
1Toluene8021265
2Dioxane8021272
3Toluene10021275
4Dioxane10021288
5Dioxane10011285
6Dioxane1002891

This table represents a hypothetical optimization study for illustrative purposes.

This iterative process ensures that the synthetic route is not only chemically effective but also economically viable and scalable. High yields reduce waste and lower the cost of the final product, while high selectivity simplifies purification processes, further reducing time and resource consumption.

Green Chemistry Principles and Sustainable Synthetic Approaches

The integration of green chemistry principles into the synthesis of fluorinated amines is an area of growing importance, aiming to reduce environmental impact and enhance safety. dovepress.comrsc.org This involves a multi-faceted approach targeting various aspects of the synthetic process.

One key principle is the use of safer and more environmentally benign reagents. For example, traditional deoxyfluorination reagents like diethylaminosulfur trifluoride (DAST) are effective but hazardous. Research has focused on developing greener alternatives. nih.govacs.org One such strategy involves the valorization of sulfur hexafluoride (SF₆), a potent greenhouse gas, by converting it into a useful fluorinating reagent, thereby creating a more sustainable process. nih.govacs.org

The choice of solvent is another critical factor. Many organic reactions are performed in volatile organic compounds (VOCs), which pose environmental and health risks. Green chemistry encourages the use of safer solvents, such as water or super-critical CO₂, or minimizing solvent use altogether. rsc.org Recent advances include metal-free C-H amination reactions conducted in water, which leverages the hydrophobic effect to enhance reaction rates and selectivity while simplifying product isolation. rsc.org Mechanochemical synthesis, which involves grinding solid reactants together, can often proceed without any solvent, significantly reducing waste and energy consumption. mdpi.com This solvent-free method has been successfully applied to the synthesis of fluorinated imines, which are precursors to amines, achieving high yields in short reaction times. mdpi.com

Furthermore, developing metal-free synthetic processes is a significant goal, as it eliminates the need for potentially toxic and expensive heavy metal catalysts. rsc.org These approaches not only reduce the environmental footprint but also prevent metal contamination in the final product.

Table 3: Application of Green Chemistry Principles

Green Chemistry PrincipleConventional ApproachSustainable AlternativeBenefit
Safer Reagents Use of hazardous deoxyfluorination agents (e.g., DAST). nih.govDevelopment of benign deoxyfluorination reagents; use of SF₆-derived reagents. nih.govacs.orgReduced toxicity and risk; valorization of a greenhouse gas.
Safer Solvents Reactions in volatile organic compounds (e.g., DCM, Toluene).Reactions in water; solvent-free mechanochemical synthesis. rsc.orgmdpi.comReduced pollution, improved safety, simplified purification.
Catalysis Use of heavy metal catalysts.Development of metal-free domino processes and organocatalysis. rsc.orgAvoids toxic metal waste, reduces cost, prevents product contamination.
Atom Economy Reactions with poor atom economy, generating significant waste.Designing synthetic routes (e.g., cycloadditions) that incorporate most atoms from reactants into the final product.Minimized waste generation, increased process efficiency.

By adopting these green and sustainable approaches, the synthesis of complex molecules like this compound can be made safer, more efficient, and more environmentally responsible.

Chemical Reactivity and Transformation Pathways of 3,3,3 Trifluoro 1 4 Fluorophenyl Propan 1 Amine

Nucleophilic and Electrophilic Reactivity of the Amine Functionality

The primary amine group in 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-amine serves as a key site for both nucleophilic and electrophilic reactions, allowing for a wide range of derivatizations.

As a nucleophile, the lone pair of electrons on the nitrogen atom can readily attack various electrophilic species. Standard transformations such as acylation and alkylation can be performed to introduce new functional groups. For instance, the amine can react with acyl chlorides or anhydrides to form the corresponding amides. Similarly, alkylation with alkyl halides can lead to the formation of secondary and tertiary amines. The decreased basicity of the amine, a consequence of the electron-withdrawing trifluoromethyl group, can be a factor in these reactions, potentially requiring tailored reaction conditions. rsc.org

The amine functionality can also be converted into other nitrogen-containing groups. For example, arylamines can undergo diazotization followed by Sandmeyer-type reactions to introduce a variety of substituents onto the aromatic ring, although this is a reaction of the aromatic amine, not the aliphatic one present here. libretexts.org However, the primary amine can be transformed into an azide, which can then participate in cycloaddition reactions.

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl (CF3) group is generally considered robust and chemically stable due to the high strength of the carbon-fluorine bond. tcichemicals.com However, under specific conditions, it can undergo transformations, offering pathways to novel fluorinated compounds.

One of the key challenges in the chemistry of trifluoromethyl groups is the selective activation of a single C-F bond. While difficult, methods for the partial reduction of trifluoromethyl groups have been developed, often involving single electron transfer (SET) processes. These reactions can lead to the formation of difluoromethyl (CF2H) or monofluoromethyl (CH2F) derivatives. Photoredox catalysis has emerged as a powerful tool for the hydrodefluorination of trifluoromethylarenes, a process that could potentially be adapted for aliphatic trifluoromethyl groups. researchgate.netmdpi.com

Complete defluorination of trifluoromethyl groups is also possible, though it typically requires harsh reaction conditions.

Chemical Modifications of the Fluorophenyl Moiety

The 4-fluorophenyl group offers several avenues for chemical modification, primarily through reactions targeting the aromatic ring and the fluorine substituent.

Nucleophilic Aromatic Substitution (SNA r): The fluorine atom on the aromatic ring can be displaced by strong nucleophiles in a process known as nucleophilic aromatic substitution (SNA r). masterorganicchemistry.comresearchgate.netchemistrysteps.comlibretexts.org The success of this reaction is highly dependent on the electronic nature of the aromatic ring. While the trifluoropropylamine substituent is not strongly electron-withdrawing from the ring's perspective, the inherent reactivity of aryl fluorides in SNA r reactions makes this a plausible transformation pathway, especially with potent nucleophiles.

Directed ortho-Metalation (DoM): The fluorine atom, along with other functional groups, can act as a directing group in ortho-lithiation reactions. chemistrysteps.com This allows for the selective introduction of electrophiles at the position adjacent to the fluorine atom (the 3-position of the phenyl ring). This strategy provides a powerful tool for the synthesis of polysubstituted aromatic compounds.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

The nucleophilic addition of the amine to electrophiles follows well-established pathways, with the rate and equilibrium being influenced by the electronic effects of the trifluoromethyl group.

Transformations of the trifluoromethyl group often involve radical intermediates, particularly in photoredox-catalyzed reactions. The mechanism of C-F bond activation is a complex area of research, with proposed pathways involving single electron transfer to the trifluoromethyl group, leading to a radical anion that can then fragment. researchgate.netresearchgate.net

Nucleophilic aromatic substitution on the fluorophenyl ring typically proceeds through a Meisenheimer complex intermediate. libretexts.org The stability of this intermediate is a key factor in determining the reaction rate. Computational studies can provide valuable insights into the energetics of these reaction pathways.

Utility as a Chiral Building Block in Complex Molecule Synthesis

When synthesized in an enantiomerically pure form, this compound becomes a valuable chiral building block for the asymmetric synthesis of more complex molecules. nih.govnih.gov The presence of the chiral amine allows for the diastereoselective introduction of new stereocenters.

For example, the chiral amine can be used as a directing group in asymmetric reactions or as a starting material for the synthesis of chiral ligands for catalysis. The trifluoromethyl group can also play a role in directing stereoselectivity due to its steric bulk. The development of catalytic enantioselective methods for the synthesis of α-trifluoromethyl amines has been a significant area of research, highlighting the importance of these compounds as chiral synthons. nih.govnih.gov

The table below summarizes the potential reactivity of the different functional groups within this compound.

Functional GroupReaction TypePotential Products
Amine AcylationAmides
AlkylationSecondary and Tertiary Amines
Reductive AminationSubstituted Amines
Trifluoromethyl Partial ReductionDifluoromethyl or Monofluoromethyl derivatives
C-F Activation/FunctionalizationDerivatized fluorinated compounds
Fluorophenyl Nucleophilic Aromatic SubstitutionSubstituted phenyl derivatives (ethers, amines, etc.)
Directed ortho-Metalationortho-Substituted phenyl derivatives

Derivatization and Analog Synthesis from 3,3,3 Trifluoro 1 4 Fluorophenyl Propan 1 Amine

Synthesis of Amide and Carbamate (B1207046) Derivatives

The conversion of the primary amine in 3,3,3-trifluoro-1-(4-fluorophenyl)propan-1-amine into amide and carbamate functionalities is a common derivatization strategy. These reactions are typically robust and high-yielding, providing stable products.

Amide Synthesis: Amides are readily prepared through the acylation of the amine. This can be achieved by reacting the parent amine with various acylating agents, such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. A general method involves the reaction of an amine with a carboxylic acid in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and an additive such as 1-hydroxybenzotriazole (B26582) (HOBT). nih.gov Alternatively, direct reaction with an acyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to scavenge the HCl byproduct is a widely used approach. sphinxsai.com

Carbamate Synthesis: Carbamate derivatives are synthesized by reacting the amine with chloroformates, such as phenyl chloroformate or benzyl (B1604629) chloroformate, typically in the presence of a base like potassium carbonate or triethylamine in a suitable solvent like acetonitrile (B52724) or dichloromethane. niscpr.res.inorientjchem.org 4-Dimethylaminopyridine (DMAP) can be employed as a catalyst to accelerate the reaction, often leading to improved yields and shorter reaction times. orientjchem.org Another approach involves the reaction of the amine with dialkyl carbonates or isocyanates. niscpr.res.in

DerivativeReagent(s)Base/CatalystSolventGeneral Conditions
Amide Carboxylic Acid, EDCI, HOBTTriethylamineDichloromethane (DCM)Room temperature, 12-24 h
Amide Acyl ChloridePyridineTetrahydrofuran (THF)0 °C to room temperature, 2-6 h
Carbamate Phenyl ChloroformatePotassium CarbonateAcetonitrile (CH3CN)Reflux (~80°C), 15 h niscpr.res.in
Carbamate Cholesteryl ChloroformateTriethylamine, DMAP (cat.)Dichloromethane (DCM)0 °C to room temp., 8-12 h orientjchem.org

Formation of Imine and Schiff Base Intermediates

The primary amine of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. jetir.orgmasterorganicchemistry.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org

The formation of the C=N double bond is a reversible process, and the reaction is typically carried out under conditions that facilitate the removal of water, such as azeotropic distillation with a Dean-Stark apparatus or the use of a dehydrating agent. The reaction is often catalyzed by a small amount of acid. libretexts.org The stability of the resulting imine can vary depending on the structure of the carbonyl compound used. Aromatic aldehydes generally form more stable Schiff bases compared to aliphatic aldehydes or ketones. nih.gov These imine intermediates are valuable in synthesis as they can undergo further transformations, such as reduction to secondary amines or participation in cycloaddition reactions. nih.gov

Carbonyl CompoundCatalystSolventGeneral ConditionsProduct Type
BenzaldehydeAcetic Acid (cat.)TolueneReflux with Dean-Stark trapAromatic Schiff Base
Acetophenonep-Toluenesulfonic acid (cat.)EthanolReflux, 8-16 hKetimine
CyclohexanoneNone (Mechanochemical)Solvent-freeGrinding at room temp., 15 min nih.govAliphatic Schiff Base

Preparation of Heterocyclic Scaffolds Utilizing the Amine Moiety

The amine functionality of this compound is a key building block for the synthesis of various nitrogen-containing heterocyclic systems. The amine can act as a nucleophile in cyclization and condensation reactions with bifunctional electrophiles to construct rings such as pyrazoles, pyrroles, and triazines. nih.govresearchgate.net

For example, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of enamine intermediates, which can subsequently cyclize to form various heterocyclic cores. A metal-free method for synthesizing 3-trifluoromethyl pyrroles involves the reaction of primary amines with β-CF3-1,3-enynamides, proceeding through a cascade of hydroamination, cyclization, and aromatization. organic-chemistry.org Similarly, fluorinated pyrazoles can be synthesized through multi-step sequences involving the amine as a key nitrogen source. mdpi.com The incorporation of the trifluoroethylphenylamine moiety into these scaffolds is a strategy to introduce fluorine atoms, which can enhance metabolic stability and binding affinity in biologically relevant molecules. mdpi.com

Heterocyclic ScaffoldKey Reagent(s)General Reaction Type
Pyrrole β-CF3-1,3-enynamide1,4-Hydroamination/Cyclization organic-chemistry.org
Pyrazole Hydrazine derivative, 1,3-DiketoneCondensation/Cyclization nih.gov
1,2,4-Triazine Cyclic/acyclic oxygen compoundsCondensation/Heterocyclization researchgate.net
Fluorinated Benzofuran 2-Bromophenyl perfluoroaryl etherLithiation/SNA_r Substitution researchgate.net

Chemical Structure-Reactivity Relationship (SRR) Studies of Derivatives

The chemical reactivity of this compound and its derivatives is profoundly influenced by the electronic properties of the fluorine substituents.

Influence of Fluoro-Substituents on Amine Reactivity: The trifluoromethyl (CF3) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This effect, combined with the moderate electron-withdrawing nature of the 4-fluorophenyl ring, significantly reduces the electron density on the nitrogen atom of the primary amine. Consequently, the basicity (pKa) of the amine is lower compared to its non-fluorinated analog, aniline. This reduced basicity translates to decreased nucleophilicity, which can impact the kinetics of the derivatization reactions described above. For instance, acylation or imine formation might require slightly more forcing conditions (e.g., higher temperatures, longer reaction times, or stronger catalysts) than with more basic amines.

Reactivity of Derivatives: The conversion of the amine to an amide, carbamate, or imine drastically alters its chemical properties.

Amides and Carbamates: The formation of an amide or carbamate replaces the basic primary amine with a neutral, non-basic functional group. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group, rendering it essentially non-nucleophilic and unable to participate in typical amine reactions. This transformation also increases the steric bulk around the chiral center.

Imines: The imine C=N bond introduces a new site of reactivity. The imine carbon is electrophilic and susceptible to attack by nucleophiles. The imine itself can be hydrolyzed back to the parent amine and carbonyl compound under acidic conditions, highlighting the reversible nature of its formation. libretexts.org

The systematic derivatization of the amine group allows for a fine-tuning of the molecule's steric and electronic profile, which is a fundamental aspect of developing compounds for various chemical applications.

Advanced Spectroscopic and Chromatographic Methods for Structural Analysis and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR techniques and interpretation)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-amine in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic connectivity and environment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton. The aromatic protons on the 4-fluorophenyl ring typically exhibit a complex second-order splitting pattern, often appearing as two multiplets resembling triplets or doublets of doublets, due to both ³JHH and ⁴JHF couplings. The benzylic proton (C1-H) would appear as a multiplet, coupled to the adjacent methylene (B1212753) protons (C2-H₂) and the fluorine on the aromatic ring. The methylene protons are diastereotopic and would present as a complex multiplet due to coupling with the benzylic proton and the three fluorine atoms of the trifluoromethyl group. The amine (NH₂) protons often appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides one signal for each of the nine unique carbon atoms. The trifluoromethyl carbon (C3) appears as a quartet with a large one-bond C-F coupling constant (¹JCF). The adjacent methylene carbon (C2) also shows a quartet pattern due to a two-bond coupling (²JCF). The aromatic carbons exhibit characteristic splitting patterns due to their coupling with the ring's fluorine atom.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is particularly informative, showing two distinct signals. One signal corresponds to the fluorine atom on the phenyl ring. The second signal, corresponding to the trifluoromethyl (-CF₃) group, is expected to appear as a triplet due to three-bond coupling (³JHF) with the two equivalent protons of the adjacent methylene group. rsc.org

Table 1: Predicted NMR Spectroscopic Data for this compound

Nucleus Position Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
¹H NH₂ 1.5 - 3.0 Broad Singlet (br s) -
¹H C2-H₂ 2.5 - 3.0 Multiplet (m) ³JHH, ³JHF
¹H C1-H 4.2 - 4.7 Multiplet (m) ³JHH, ⁴JHF
¹H Aromatic C-H (ortho to F) 7.0 - 7.2 Multiplet (m) ³JHH, ³JHF
¹H Aromatic C-H (meta to F) 7.3 - 7.5 Multiplet (m) ³JHH, ⁴JHF
¹³C C2 35 - 45 Quartet (q) ²JCF ≈ 28-30
¹³C C1 50 - 60 Doublet (d) ³JCF
¹³C Aromatic C (ipso to F) 160 - 165 Doublet (d) ¹JCF ≈ 240-250
¹³C Aromatic C (ortho to F) 115 - 117 Doublet (d) ²JCF ≈ 20-22
¹³C Aromatic C (meta to F) 128 - 130 Doublet (d) ³JCF ≈ 8-9
¹³C Aromatic C (ipso to sidechain) 135 - 140 Doublet (d) ⁴JCF
¹³C C3 (-CF₃) 124 - 128 Quartet (q) ¹JCF ≈ 275-280
¹⁹F -CF₃ ~ -62 to -66 Triplet (t) ³JHF ≈ 10-12

Mass Spectrometry Techniques (e.g., HRMS, fragmentation pathways)

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of the compound. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion, confirming the elemental composition of C₉H₉F₄N with high accuracy.

The fragmentation pattern in the mass spectrum provides valuable structural information. For primary amines, a characteristic fragmentation is α-cleavage, which involves the cleavage of the bond between C1 and C2. This would result in the formation of a stable, resonance-delocalized benzylic cation. Another expected fragmentation pathway is the loss of the trifluoromethyl radical (•CF₃).

Table 2: Predicted HRMS Fragmentation Data for this compound

Ion Proposed Formula Calculated m/z Fragmentation Pathway
[M+H]⁺ C₉H₁₀F₄N⁺ 208.0747 Protonated Molecular Ion
[M]⁺• C₉H₉F₄N⁺• 207.0669 Molecular Ion
[M-H]⁺ C₉H₈F₄N⁺ 206.0591 Loss of H radical
[M-CF₃]⁺ C₈H₉FN⁺ 138.0713 Loss of trifluoromethyl radical

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule. These two methods are often complementary.

In the IR spectrum, characteristic bands are expected for the N-H stretching of the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region). Strong, broad absorption bands in the 1100-1350 cm⁻¹ range are characteristic of C-F stretching vibrations from the -CF₃ group. The C-F stretch from the fluorophenyl group would also be present. Aromatic C-H stretching appears above 3000 cm⁻¹, while aliphatic C-H stretching is observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region. Raman spectroscopy is particularly sensitive to the symmetric vibrations of non-polar bonds, making it useful for observing the aromatic ring vibrations. researchgate.netresearchgate.netsapub.org

Table 3: Characteristic Vibrational Frequencies

Functional Group Vibration Mode Expected IR Wavenumber (cm⁻¹) Expected Raman Wavenumber (cm⁻¹)
N-H (Amine) Symmetric & Asymmetric Stretch 3300 - 3500 (medium) Weak
C-H (Aromatic) Stretch 3000 - 3100 (medium) Strong
C-H (Aliphatic) Stretch 2850 - 3000 (medium) Medium
C=C (Aromatic) Ring Stretch 1450 - 1600 (medium-strong) Strong
N-H (Amine) Scissoring 1590 - 1650 (medium) Weak
C-F (CF₃) Symmetric & Asymmetric Stretch 1100 - 1350 (very strong) Medium

X-ray Crystallography for Absolute Stereochemistry and Conformation

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Enantiomeric Excess Determination

Since this compound possesses a stereocenter, it exists as a pair of enantiomers. Chiral chromatography is essential for separating these enantiomers and determining the enantiomeric excess (ee) of a sample.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for enantioseparation. It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. For primary amines, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on silica) are highly effective. nih.gov Mobile phases typically consist of a non-polar solvent like hexane (B92381) mixed with an alcohol modifier such as isopropanol (B130326) or ethanol. To improve peak shape and resolution for basic amines, small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) are often required. chromatographyonline.com

Chiral Gas Chromatography (GC): Chiral GC can also be used, typically with a CSP based on cyclodextrin (B1172386) derivatives. For successful separation by GC, the amine may need to be derivatized (e.g., by acylation to form an amide) to increase its volatility and improve interactions with the stationary phase. jiangnan.edu.cn This method allows for the quantification of each enantiomer and the precise determination of the enantiomeric excess.

Table 4: Typical Chromatographic Methods for Enantiomeric Separation of Chiral Amines

Technique Chiral Stationary Phase (CSP) Type Typical Mobile Phase / Carrier Gas Derivatization Purpose
HPLC Polysaccharide-based (e.g., Amylose/Cellulose derivatives) Hexane/Isopropanol with additives (TFA/DEA) Not usually required Enantiomer separation and ee% determination
HPLC Pirkle-type (π-acid/π-base) Hexane/Isopropanol Not usually required Enantiomer separation and ee% determination

Computational and Theoretical Investigations of 3,3,3 Trifluoro 1 4 Fluorophenyl Propan 1 Amine

Quantum Chemical Calculations of Electronic Structure and Properties

There are no specific studies found that detail quantum chemical calculations of the electronic structure and properties of 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-amine. Such calculations, often employing methods like Density Functional Theory (DFT), would typically provide insights into:

Molecular Orbital Energies: Including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions.

Electron Density Distribution: Mapping the electron density to identify electron-rich and electron-deficient regions of the molecule.

Atomic Charges: Assigning partial charges to each atom to understand electrostatic interactions.

Without dedicated studies, no data tables for these properties can be generated.

Conformational Analysis and Energy Landscapes

A detailed conformational analysis of this compound, which would map its potential energy surface to identify stable conformers and the energy barriers between them, has not been reported in the available literature. This type of analysis is critical for understanding the molecule's three-dimensional structure and how its shape influences its properties and interactions. A typical study would involve systematically rotating the rotatable bonds and calculating the corresponding energies to produce an energy landscape.

Reaction Pathway Modeling and Transition State Characterization

No published research was identified that models the reaction pathways involving this compound or characterizes its transition states. Such investigations are fundamental for elucidating reaction mechanisms, calculating activation energies, and predicting reaction kinetics. These studies are often complex and computationally intensive, and it appears they have not been undertaken for this specific amine.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

While general methodologies for the prediction of spectroscopic parameters using computational methods are well-established, specific predicted data for this compound are not available. Theoretical calculations can be used to predict spectroscopic data such as:

NMR Chemical Shifts: Predicting the 1H, 13C, and 19F NMR spectra can aid in the structural elucidation of the compound and its derivatives.

Vibrational Frequencies: Calculating the infrared (IR) and Raman spectra can help in identifying the characteristic vibrational modes of the molecule.

A comparison of theoretically predicted spectra with experimental data is a common practice for validating computational models, but no such comparison has been found for this compound.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

There is no evidence of molecular dynamics (MD) simulations being performed to study the behavior of this compound in different solvent environments or to investigate its intermolecular interactions. MD simulations would provide a dynamic picture of the molecule's behavior over time, offering insights into:

Solvation Structure: How solvent molecules arrange around the solute.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds with solvent molecules or other solutes.

Transport Properties: Such as diffusion coefficients.

Without such studies, a detailed understanding of how the solvent environment influences the structure and properties of this compound remains speculative.

Applications and Potential in Specialized Chemical Synthesis

Role as a Chiral Ligand Precursor in Asymmetric Catalysis

Chiral amines are fundamental building blocks for the synthesis of a wide array of chiral ligands used in asymmetric catalysis. organic-chemistry.org These ligands, when complexed with a metal center, can facilitate highly enantioselective transformations, which are crucial in the production of pharmaceuticals and other fine chemicals. mdpi.com The presence of a stereogenic center in 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-amine makes it a viable precursor for the development of novel chiral ligands.

The amine functionality can be readily derivatized to introduce coordinating groups such as phosphines or to form Schiff bases, leading to the formation of P,N-ligands or Salen-type ligands, respectively. nih.govsci-hub.setaylorandfrancis.com For instance, the reaction of a chiral amine with a chlorophosphine can yield a phosphine (B1218219) ligand, which is a key component in many transition-metal catalysts. nih.govresearchgate.netcardiff.ac.ukscholaris.ca Similarly, the condensation of a diamine with salicylaldehyde (B1680747) derivatives is a common method for synthesizing Salen ligands, which are effective in a variety of asymmetric reactions. wikipedia.orgnih.govresearchgate.net

While direct examples of ligands synthesized from this compound are not extensively documented in publicly available literature, the established synthetic routes for other chiral amines provide a clear blueprint for its potential utilization. nih.govresearchgate.net The trifluoromethyl group in the target molecule could impart unique electronic properties to the resulting ligand, potentially influencing the catalytic activity and enantioselectivity of the metal complex.

Table 1: Potential Chiral Ligand Types from this compound

Ligand TypeGeneral Synthetic ApproachPotential Application in Asymmetric Catalysis
P,N-Ligands Reaction of the amine with a phosphine-containing moiety (e.g., chlorophosphine).Hydrogenation, allylic alkylation, cross-coupling reactions.
Salen-type Ligands Condensation with salicylaldehyde derivatives (if converted to a diamine).Epoxidation, cyclopropanation, kinetic resolution.
Amine-based Organocatalysts Derivatization of the amine to form thioureas, squaramides, etc.Michael additions, aldol (B89426) reactions, Mannich reactions.

Intermediacy in the Synthesis of Advanced Organic Materials

Fluorinated polymers are a significant class of materials known for their exceptional thermal stability, chemical resistance, and unique electrical properties. umn.edu The synthesis of these materials often involves the polymerization of fluorine-containing monomers. kpi.uaresearchgate.netibm.commdpi.comnih.gov While this compound is a monoamine and thus not a direct monomer for polymerization into linear high polymers like polyamides or polyimides, it can serve as a crucial intermediate in several ways.

One potential application is in the synthesis of fluorinated polyimides. These polymers are typically prepared from the polycondensation of a dianhydride and a diamine. researchgate.netmdpi.com The subject amine could be used as a precursor to synthesize a novel fluorinated diamine. Alternatively, it could be employed as an end-capping agent to control the molecular weight and modify the properties of polyimides. The incorporation of the trifluoromethyl and fluoro-phenyl groups can enhance solubility, lower the dielectric constant, and improve the thermal stability of the resulting polymer. kpi.ua

Furthermore, the unique structure of this amine could lend itself to the synthesis of other functional organic materials. For instance, fluorinated compounds have been investigated for their use in liquid crystals due to their influence on dielectric anisotropy. beilstein-journals.orgnih.gov The rigid phenyl group combined with the flexible trifluoroethyl chain could be a desirable motif in the design of novel liquid crystalline materials. Additionally, fluorinated side chains can be incorporated into conductive polymers to modify their electronic properties and processability. rsc.orgmdpi.com

Utilization in Agrochemical Research and Development

The introduction of fluorine atoms, particularly trifluoromethyl (CF3) groups, into organic molecules has had a profound impact on the development of modern agrochemicals. researchgate.net It is estimated that a significant percentage of commercial pesticides contain fluorine. kpi.ua The presence of a CF3 group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target enzymes or receptors, often leading to increased efficacy and a more favorable toxicological profile. acs.org

The structural motif of a chiral amine is also prevalent in many biologically active compounds, including pesticides. cardiff.ac.uk The specific stereochemistry of a molecule can be critical for its biological activity. Therefore, this compound represents a valuable building block for the synthesis of new agrochemical candidates.

While specific agrochemicals derived directly from this amine are not widely reported, its structural components are found in existing pesticides. For instance, many modern insecticides and fungicides contain trifluoromethyl-substituted aromatic rings. nih.govnih.gov The development of new pesticides often involves the synthesis and screening of libraries of compounds containing novel combinations of functional groups and chiral centers. The title compound would be a prime candidate for inclusion in such screening programs aimed at discovering new active ingredients for crop protection. mdpi.com

Table 2: Potential Agrochemical Classes Utilizing the Subject Compound's Scaffold

Agrochemical ClassRationale for Potential UseKey Structural Features Contributed
Insecticides Many modern insecticides target the nervous system of insects, where specific stereochemistry and electronic properties are crucial for binding.Trifluoromethyl group, fluorophenyl ring, chiral amine center.
Fungicides Fluorinated compounds are known to be effective against a broad spectrum of fungal pathogens.Trifluoromethyl group, enhanced metabolic stability.
Herbicides The specific shape and electronic distribution of a molecule can lead to selective inhibition of plant enzymes.Chiral center for stereospecific interactions.

Contribution to Novel Fluorinated Building Blocks Development

Fluorinated building blocks are essential tools in medicinal chemistry, materials science, and agrochemical research. kpi.uabeilstein-journals.orgnih.gov They provide a means to introduce fluorine into larger, more complex molecules in a controlled and predictable manner. This compound is itself a valuable fluorinated building block, offering a chiral scaffold with multiple reactive sites for further chemical modification. nih.govresearchgate.net

The primary amine group can undergo a wide range of chemical transformations, including alkylation, acylation, and condensation reactions, allowing for the synthesis of a diverse array of derivatives. mdpi.comnih.gov For example, it can be used to synthesize more complex fluorinated amines, amides, and imines. These new molecules can then serve as building blocks for the synthesis of pharmaceuticals, agrochemicals, or materials with tailored properties.

The presence of both a trifluoromethyl group and a fluorophenyl group provides two distinct fluorine environments, which can be advantageous for structure-activity relationship (SAR) studies in drug discovery and agrochemical development. The ability to synthesize a variety of derivatives from this single building block makes it a versatile platform for exploring the impact of fluorination on molecular properties and biological activity. nih.gov

Future Research Directions and Unaddressed Challenges

Development of More Efficient, Selective, and Sustainable Synthetic Routes

The synthesis of chiral trifluoromethylated amines remains a significant challenge for synthetic chemists. rsc.orgnih.gov While various methods exist, they often face limitations such as the need for pre-functionalized starting materials, harsh reaction conditions, or complex multi-step procedures. chinesechemsoc.org Future research must prioritize the development of more streamlined, efficient, and environmentally benign synthetic strategies.

A primary area of focus is the advancement of catalytic asymmetric methods. The enantioselective reduction of trifluoromethyl-substituted imines is a common strategy, but achieving high enantioselectivity can be challenging and often depends on the specific imine stereoisomer. nih.gov New organocatalytic approaches, such as the highly enantioselective isomerization of trifluoromethyl imines via a 1,3-proton shift, offer a promising avenue for accessing a broad range of both aromatic and aliphatic chiral trifluoromethylated amines with high optical purity. nih.govbrandeis.edu

Key unaddressed challenges and future opportunities include:

Catalyst Development: Designing novel chiral catalysts, whether metal-based or organic, that can provide high enantioselectivity for a wider range of substrates under mild conditions. nih.gov

Stereocontrol: Devising methods that allow for the selective synthesis of either enantiomer of the target amine from a common precursor, which is crucial for pharmacological studies.

Sustainable Reagents: Replacing hazardous or inefficient reagents with greener alternatives. For example, recent strategies have explored using carbon disulfide (CS₂) as a benign C1 source for N-trifluoromethylation, moving away from harsher traditional methods. chinesechemsoc.orgacs.orgnih.gov Similarly, developing alternatives to traditional deoxyfluorination reagents like diethylaminosulfur trifluoride (DAST) is an active area of research. acs.org

Photocatalysis: Harnessing visible-light-mediated photoredox catalysis offers a sustainable approach to construct these complex molecules from simple starting materials under mild conditions. rsc.orgnottingham.ac.uk Further exploration of photoinduced reactions could lead to novel and practical synthetic routes.

Research DirectionKey ObjectivePotential Impact
Asymmetric Catalysis Develop novel chiral catalysts (metal-based, organocatalysts) for highly enantioselective synthesis. nih.govbrandeis.eduIncreased access to enantiopure trifluoromethylated amines for drug discovery.
Sustainable Chemistry Replace hazardous reagents with benign alternatives (e.g., using CO₂/CS₂, visible light). rsc.orgacs.orgReduced environmental impact and improved safety of synthetic processes.
Atom Economy Design synthetic routes with higher atom economy, minimizing waste.More cost-effective and environmentally friendly production.
Protecting-Group-Free Synthesis Develop methods that avoid the use of protecting groups to shorten synthetic sequences. chemistryviews.orgStreamlined synthesis, reducing steps and improving overall yield.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The potent electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent amine functionality. acs.orgresearchgate.net This electronic modulation can be harnessed to discover novel chemical transformations that are not accessible with non-fluorinated analogues. Future research should systematically explore the unique reactivity of 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-amine and related compounds.

One area of interest lies in leveraging the amine as a directing group or a nucleophile in reactions where the CF₃ group modulates its basicity and nucleophilicity. acs.org This could enable new C-C and C-N bond-forming reactions. Furthermore, unconventional transformations involving fluorinated synthons like difluorocarbene have been shown to activate C-N bonds in amines, leading to deconstructive functionalizations and the assembly of valuable nitrogen-containing heterocycles without the need for transition metals. nih.govresearchgate.net Exploring analogous reactivity with trifluoromethylated amines could unlock new synthetic pathways.

Future research avenues include:

Fluorine-Directed Reactivity: Investigating how the trifluoromethyl group can be used to control the regioselectivity and stereoselectivity of reactions at or near the amine center.

Unconventional Bond Activations: Exploring reactions that involve the cleavage and functionalization of otherwise inert C-C or C-N bonds, mediated by the electronic influence of the CF₃ group. nih.gov

Synthesis of Novel Heterocycles: Using trifluoromethylated amines as building blocks for the synthesis of novel fluorinated heterocyclic compounds, which are highly sought after in medicinal chemistry. nih.govorganic-chemistry.org

Enzymatic Transformations: Investigating the potential of biocatalysts to perform selective transformations on trifluoromethylated amines, offering a green and highly selective alternative to traditional chemical methods.

Integration into Flow Chemistry Methodologies and Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production presents numerous challenges, particularly for fluorination reactions which often involve hazardous reagents and exothermic processes. vapourtec.combeilstein-journals.org Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology to address these issues by providing superior control over reaction parameters, enhancing safety, and facilitating scalability. chemistryviews.orgmit.edu

The application of flow microreactors has proven advantageous for handling hazardous fluorinating reagents like DAST and for controlling highly exothermic reactions. beilstein-journals.org A semi-continuous process for synthesizing fluorinated α-amino acids has already been developed, demonstrating the feasibility of this approach for related compounds. chemistryviews.org Integrating the synthesis of this compound into a continuous-flow process is a critical next step for enabling its large-scale production for pharmaceutical applications.

Key considerations for future work are:

Process Optimization in Flow: Translating existing batch syntheses into robust and efficient continuous-flow protocols. This involves optimizing parameters such as residence time, temperature, and reagent stoichiometry. mit.edu

Safety and Hazard Mitigation: Utilizing the contained environment of flow reactors to safely handle toxic and reactive fluorinating agents and intermediates. vapourtec.comrsc.org

Downstream Processing: Developing integrated continuous-flow systems that include reaction, work-up, and purification steps to streamline the entire manufacturing process.

Scale-Up Challenges: Addressing the transition from laboratory-scale flow setups to pilot and commercial-scale production. nih.gov This requires careful consideration of fluid dynamics, heat transfer, and process control to ensure consistent product quality and yield. pharmaguideline.com

StageFocusKey Challenges
Laboratory Scale Initial process development and optimization. nih.govEstablishing a viable synthetic route, proof of concept.
Pilot Scale Fine-tuning the process in a near-real-world environment. nih.govpharmaguideline.comIdentifying potential scale-up issues, ensuring process robustness, defining unit operations.
Commercial Scale Ramping up production to meet market demand. nih.govMaintaining process stability, ensuring regulatory compliance (GMP), cost management.

Advanced Computational Design and Prediction of Novel Chemical Transformations

Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. researchgate.net These approaches can accelerate the discovery and optimization of synthetic routes by providing deep mechanistic insights, predicting reaction outcomes, and guiding the design of novel catalysts and reagents.

For a molecule like this compound, computational methods can be applied in several ways. Density Functional Theory (DFT) calculations can elucidate reaction mechanisms, rationalize observed selectivities, and predict the reactivity of proposed intermediates. researchgate.net This understanding is crucial for optimizing existing synthetic methods and for designing entirely new transformations.

Furthermore, the field of de novo drug design is increasingly reliant on computational tools to generate novel molecular structures with desired properties. hovione.comnih.gov Similarly, computational frameworks can be developed to design synthetically feasible routes to complex target molecules. researchgate.net Applying these tools to the synthesis of trifluoromethylated amines could reveal non-intuitive reaction pathways and identify novel, highly efficient catalysts.

Future research should focus on:

Mechanistic Elucidation: Using DFT and other computational methods to gain a fundamental understanding of the reaction mechanisms involved in the synthesis and reactivity of trifluoromethylated amines.

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) and machine learning models to predict the efficiency and selectivity of new catalysts and reaction conditions, thereby reducing the need for extensive experimental screening.

In Silico Catalyst Design: Designing new catalysts computationally that are tailored for specific asymmetric transformations, leading to higher enantioselectivities and broader substrate scopes.

Reaction Prediction: Employing AI-driven platforms to predict novel chemical reactions and retrosynthetic pathways for complex fluorinated molecules, paving the way for innovative and efficient synthetic strategies. researchgate.net

By addressing these challenges and pursuing these research directions, the scientific community can unlock the full synthetic and therapeutic potential of this compound and the broader class of chiral fluorinated molecules.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-amine, and how can their efficiency be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions followed by amination. Key steps include fluorination of the phenyl ring and introduction of the trifluoromethyl group. Continuous flow reactors can enhance reaction efficiency by improving heat transfer and reducing side products . Computational reaction path searches (e.g., quantum chemical calculations) are recommended to optimize reaction conditions and identify energy barriers .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹H) is critical for verifying fluorine substitution patterns and amine proton environments. High-resolution mass spectrometry (HRMS) confirms the molecular formula (C₉H₁₀F₄N). Infrared (IR) spectroscopy identifies amine and C-F stretching vibrations .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

  • Methodological Answer : The trifluoromethyl group enhances lipophilicity (logP ≈ 2.1) and metabolic stability, making the compound suitable for crossing biological membranes. This group also induces steric and electronic effects, altering binding affinities in receptor-ligand interactions .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in structure-activity relationship (SAR) studies involving fluorinated analogs?

  • Methodological Answer :

  • Step 1 : Perform comparative molecular field analysis (CoMFA) to map electrostatic and steric contributions.
  • Step 2 : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics of analogs (e.g., 3,3-Difluoro-2-methylpropan-1-amine vs. the target compound).
  • Step 3 : Validate hypotheses via site-directed mutagenesis of target receptors (e.g., GPCRs or enzymes) .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding poses with receptors like serotonin transporters (SERT).
  • MD Simulations : Run 100-ns molecular dynamics (MD) simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability.
  • Free Energy Calculations : Apply MM/GBSA to estimate binding free energies, prioritizing analogs with ΔG < -8 kcal/mol .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC (e.g., amylose-based columns) to separate enantiomers.
  • Asymmetric Catalysis : Employ palladium-catalyzed asymmetric amination with ligands like BINAP (ee > 95%).
  • Process Monitoring : Implement inline PAT (Process Analytical Technology) tools, such as Raman spectroscopy, to track enantiomeric excess (ee) in real-time .

Critical Considerations for Experimental Design

  • Fluorine-Specific Quenching : Fluorinated compounds may interfere with fluorescence-based assays; use LC-MS/MS for quantification.
  • Metabolic Stability : Assess hepatic microsomal stability (e.g., human liver microsomes) to prioritize leads with t₁/₂ > 30 min.
  • Toxicity Profiling : Screen for hERG channel inhibition (patch-clamp assays) to eliminate cardiotoxic candidates early .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-amine
Reactant of Route 2
Reactant of Route 2
3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.